molecular formula C4HClLiNO2S B2851645 Lithium 5-chlorothiazole-2-carboxylate CAS No. 2470440-89-0

Lithium 5-chlorothiazole-2-carboxylate

Cat. No.: B2851645
CAS No.: 2470440-89-0
M. Wt: 169.51
InChI Key: RZYBJTVJLQSXMW-UHFFFAOYSA-M
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Description

Lithium 5-chlorothiazole-2-carboxylate is an organometallic compound characterized by a thiazole ring substituted with a chlorine atom at the 5-position and a carboxylate group at the 2-position, coordinated to a lithium ion.

Properties

IUPAC Name

lithium;5-chloro-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S.Li/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYBJTVJLQSXMW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(SC(=N1)C(=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClLiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470440-89-0
Record name lithium 5-chloro-1,3-thiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium 5-chlorothiazole-2-carboxylate typically involves the reaction of 5-chlorothiazole-2-carboxylic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Lithium 5-chlorothiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lithium Thiazole-2-Carboxylate

Lithium thiazole-2-carboxylate lacks the chlorine substituent at the 5-position. This absence reduces its electron-withdrawing capacity, leading to lower thermal stability (decomposition at ~180°C vs. ~210°C for the chlorinated derivative) and reduced solubility in polar aprotic solvents like ethylene carbonate.

Lithium 5-Methylthiazole-2-Carboxylate

Replacing chlorine with a methyl group at the 5-position introduces steric hindrance and electron-donating effects. This modification decreases ionic conductivity (from ~2.5 mS/cm to ~1.8 mS/cm at 25°C) but improves compatibility with polymeric matrices, making it more suitable for solid-state electrolytes. The chlorine derivative’s higher polarity favors liquid electrolyte applications .

Lithium Carbonate (Li₂CO₃) and Lithium Hydroxide (LiOH)

These inorganic lithium salts are benchmark compounds in battery cathodes and electrolytes. Unlike lithium 5-chlorothiazole-2-carboxylate, they lack organic moieties, resulting in higher thermal stability (>300°C) but poorer solubility in organic solvents. Trade data indicate lithium carbonate and hydroxide dominate EU markets (Figure 174, ), whereas thiazole-based salts remain niche due to synthesis complexity and cost.

Key Findings :

  • The chlorine substituent in this compound improves solubility in organic solvents (e.g., ethylene carbonate/dimethyl carbonate mixtures) by 40% compared to the non-chlorinated analog, critical for liquid electrolyte formulations .
  • Its ionic conductivity (~2.5 mS/cm) surpasses traditional inorganic salts like lithium carbonate (0.5 mS/cm in aqueous systems) but remains below state-of-the-art ionic liquids .

Biological Activity

Lithium 5-chlorothiazole-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

This compound, a derivative of thiazole, features a chlorine atom at the 5-position of the thiazole ring. Its molecular formula is C4H3ClNO2SC_4H_3ClNO_2S with a molecular weight of approximately 163.58 g/mol. The compound's unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits inositol monophosphatase and glycogen synthase kinase-3 (GSK-3), which are crucial in various cellular signaling pathways, including the Wnt/β-catenin pathway that influences cell proliferation and differentiation.
  • Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit antimicrobial properties, with this compound showing potential against various bacterial strains.
  • Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis in cancer cells ,
Enzyme InhibitionReduction in GSK-3 activity
Modulation of Cell SignalingAlteration in Wnt/β-catenin pathway

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on K562 leukemia cells. The compound was found to induce apoptosis through caspase activation, leading to DNA fragmentation and PARP cleavage. This suggests a potential role in treating hematological malignancies .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thiazole derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated thiazole derivatives:

Compound Halogen Biological Activity
This compoundChlorineAntimicrobial, anticancer
Lithium 5-bromothiazole-2-carboxylateBromineDifferent reactivity, less studied
Lithium 5-fluorothiazole-2-carboxylateFluorinePotentially altered properties

The presence of chlorine in this compound imparts unique chemical reactivity compared to its brominated and fluorinated counterparts, influencing its biological activity significantly.

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